molecular formula C20H24Br2O B14010403 Benzyl-3-bromopropyl ether

Benzyl-3-bromopropyl ether

Cat. No.: B14010403
M. Wt: 440.2 g/mol
InChI Key: DFBIFZRYDBEFGY-UHFFFAOYSA-N
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Description

Benzyl-3-bromopropyl ether is an organic compound with the molecular formula C10H13BrO. It is a clear, colorless to yellow liquid that is slightly soluble in water. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-3-bromopropyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .

Industrial Production Methods: Industrial production of this compound often involves the reaction of benzyl alcohol with 3-bromopropanol in the presence of a strong base. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl-3-bromopropyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as ethers or alcohols.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alcohols or alkanes.

Mechanism of Action

The mechanism of action of benzyl-3-bromopropyl ether involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications .

Comparison with Similar Compounds

  • Benzyl 2-bromoethyl ether
  • Benzyl phenyl ether
  • Benzyl glycidyl ether

Comparison: Benzyl-3-bromopropyl ether is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to benzyl 2-bromoethyl ether, it has a longer carbon chain, which can influence its reactivity and the types of products formed. Benzyl phenyl ether and benzyl glycidyl ether have different functional groups, leading to different reactivity patterns and applications .

Properties

Molecular Formula

C20H24Br2O

Molecular Weight

440.2 g/mol

IUPAC Name

[2-bromo-4-(3-bromo-4-phenylbutoxy)butyl]benzene

InChI

InChI=1S/C20H24Br2O/c21-19(15-17-7-3-1-4-8-17)11-13-23-14-12-20(22)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

DFBIFZRYDBEFGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CCOCCC(CC2=CC=CC=C2)Br)Br

Origin of Product

United States

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